

# molecular structure and formula of 2-(Trifluoromethoxy)phenylacetic acid

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## Compound of Interest

Compound Name: 2-(Trifluoromethoxy)phenylacetic acid

Cat. No.: B1351068

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## An In-depth Technical Guide to 2-(Trifluoromethoxy)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and known properties of **2-(Trifluoromethoxy)phenylacetic acid**. It is intended for an audience with a technical background in chemistry and pharmacology, offering the available data on this compound and placing it within the broader context of fluorinated molecules in research and development.

## Molecular Structure and Formula

**2-(Trifluoromethoxy)phenylacetic acid** is an aromatic carboxylic acid characterized by a phenyl ring substituted with an acetic acid group at position 1 and a trifluoromethoxy group at position 2. The presence of the trifluoromethoxy group significantly influences the electronic properties and lipophilicity of the molecule, making it a compound of interest in medicinal chemistry and materials science.

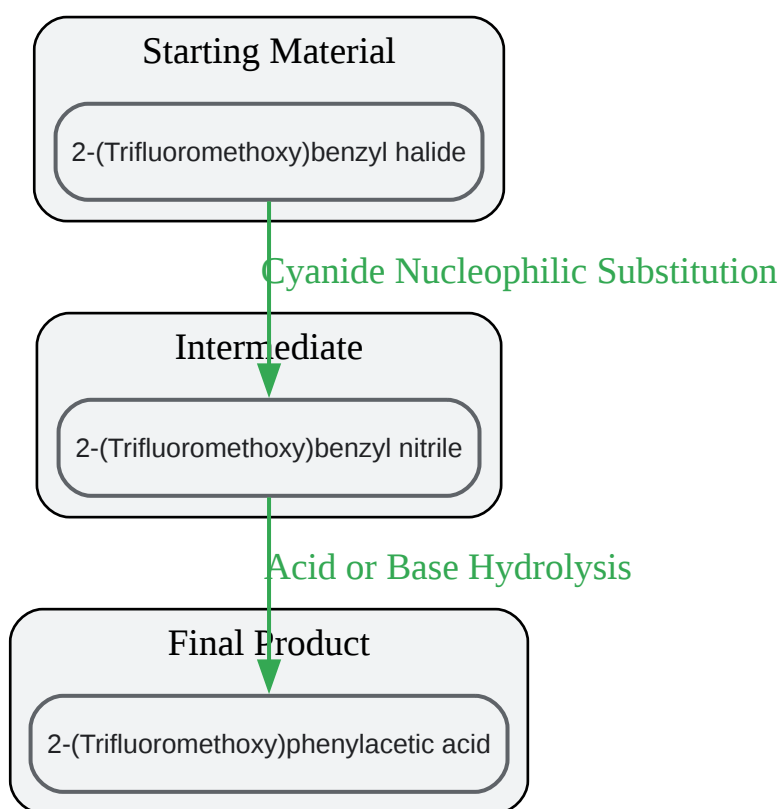
Molecular Formula:  $C_9H_7F_3O_3$  [1][2]

Molecular Weight: 220.15 g/mol [2]

CAS Number: 220239-67-8[1][2]

Synonyms: (2-Trifluoromethoxy-phenyl)-acetic acid, [2-(trifluoromethoxy)phenyl]acetic acid, benzeneacetic acid, 2-(trifluoromethoxy)-[1]

Below is a diagram illustrating the general synthesis workflow for phenylacetic acid derivatives, which can be adapted for **2-(Trifluoromethoxy)phenylacetic acid**.



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Caption: General synthetic workflow for **2-(Trifluoromethoxy)phenylacetic acid**.

## Physicochemical and Safety Data

The following tables summarize the available physicochemical and safety information for **2-(Trifluoromethoxy)phenylacetic acid**. It should be noted that comprehensive experimental data for this specific isomer is limited in publicly accessible literature.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>3</sub>	[1][2]
Molecular Weight	220.15 g/mol	[2]
Melting Point	54-56 °C	[2]
Appearance	Crystalline powder	
Boiling Point	Not determined	
Density	Not determined	
Solubility	Not determined	
pKa	Not determined	

Table 2: Safety and Hazard Information

Identifier	Information
Hazard Classification	Irritant[2]
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container.

## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **2-(Trifluoromethoxy)phenylacetic acid** are not readily available in the scientific literature. However, a plausible synthetic route can be inferred from standard organic chemistry methodologies for analogous compounds. A common approach involves the hydrolysis of the corresponding benzyl nitrile.

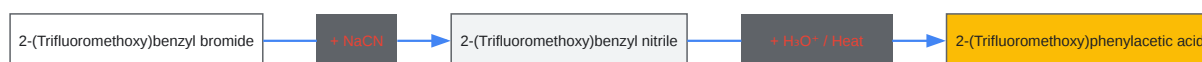
### General Synthetic Protocol (Hypothetical):

- Synthesis of 2-(Trifluoromethoxy)benzyl nitrile: 2-(Trifluoromethoxy)benzyl bromide would be reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like

dimethylformamide (DMF) or acetone. The reaction is a nucleophilic substitution where the cyanide ion displaces the bromide.

- Hydrolysis of the Nitrile: The resulting 2-(Trifluoromethoxy)benzyl nitrile would then be subjected to hydrolysis. This can be achieved under either acidic or basic conditions.
  - Acidic Hydrolysis: Refluxing the nitrile with a strong acid, such as aqueous sulfuric acid or hydrochloric acid.
  - Basic Hydrolysis: Heating the nitrile with a strong base, like sodium hydroxide, followed by acidification to protonate the carboxylate and yield the final carboxylic acid.
- Purification: The crude **2-(Trifluoromethoxy)phenylacetic acid** would then be purified, typically by recrystallization from an appropriate solvent system.

The logical relationship for this proposed synthesis is depicted in the diagram below.



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Caption: Proposed reaction scheme for the synthesis of the target compound.

## Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for **2-(Trifluoromethoxy)phenylacetic acid** are not available in the reviewed public databases. Researchers requiring this data would need to perform their own analytical characterization.

## Applications in Research and Drug Development

While specific applications for **2-(Trifluoromethoxy)phenylacetic acid** are not extensively documented, its structural motifs are relevant to drug discovery and materials science. The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Phenylacetic acid derivatives, in general, are utilized as building blocks in the synthesis of a variety of pharmaceuticals. For instance, fluorinated phenylacetic acids are key intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. It is plausible that **2-(Trifluoromethoxy)phenylacetic acid** could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

## Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity of **2-(Trifluoromethoxy)phenylacetic acid** or any signaling pathways it may modulate. Any investigation into its biological effects would represent a novel area of research.

In conclusion, **2-(Trifluoromethoxy)phenylacetic acid** is a compound with potential utility in chemical synthesis, particularly for pharmaceutical and materials science applications. However, a comprehensive understanding of its properties and reactivity is limited by the lack of detailed experimental and analytical data in the current scientific literature. Further research is required to fully characterize this molecule and explore its potential applications.

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## References

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